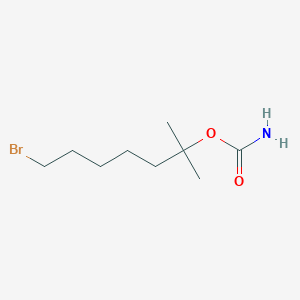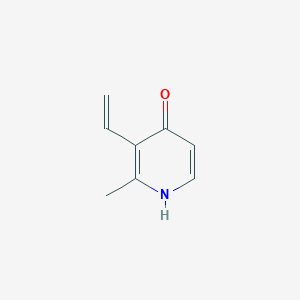
2-Methyl-3-vinylpyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-vinylpyridin-4-ol is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by a pyridine ring substituted with a methyl group at the second position, a vinyl group at the third position, and a hydroxyl group at the fourth position. Pyridines are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-vinylpyridin-4-ol can be achieved through various synthetic routes. One common method involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs Raney® nickel as a catalyst and a low boiling point alcohol, such as 1-propanol, at high temperatures . The reaction proceeds with high selectivity and yields the desired product in good quantities without the need for extensive purification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar continuous flow techniques. The use of continuous flow reactors allows for better control over reaction conditions, increased safety, and reduced waste. This method is advantageous over traditional batch processes due to shorter reaction times and higher efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-vinylpyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Formation of 2-Methyl-3-vinylpyridin-4-one.
Reduction: Formation of 2-Methyl-3-ethylpyridin-4-ol.
Substitution: Formation of various substituted pyridines depending on the reagents used.
Scientific Research Applications
2-Methyl-3-vinylpyridin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-Methyl-3-vinylpyridin-4-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the vinyl and methyl groups can participate in hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridin-4-ol: Lacks the vinyl group, resulting in different chemical reactivity and biological activity.
3-Vinylpyridin-4-ol: Lacks the methyl group, which can affect its stability and interactions with other molecules.
2-Methyl-3-ethylpyridin-4-ol: Similar structure but with an ethyl group instead of a vinyl group, leading to different physical and chemical properties.
Uniqueness
2-Methyl-3-vinylpyridin-4-ol is unique due to the presence of both a vinyl and a methyl group on the pyridine ring. This combination of substituents provides the compound with distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C8H9NO |
|---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
3-ethenyl-2-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C8H9NO/c1-3-7-6(2)9-5-4-8(7)10/h3-5H,1H2,2H3,(H,9,10) |
InChI Key |
WQQCVQXXDZYCMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CN1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-(1R,5S,6r)-tert-Butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12981895.png)
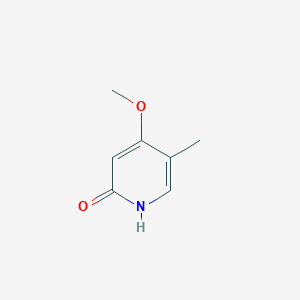
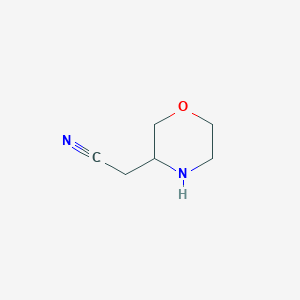
![(1S,4S)-7-Fluoro-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B12981917.png)
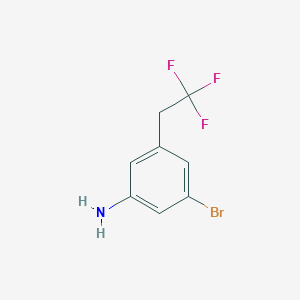
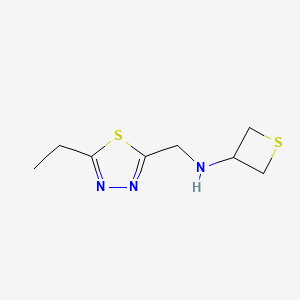
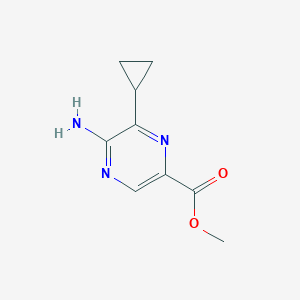
![Trans-4-(2-((R)-1-hydroxyethyl)-6-(phenylsulfonyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexane-1-carbonitrile](/img/structure/B12981946.png)
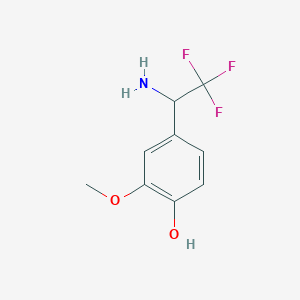
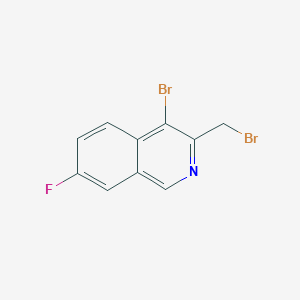
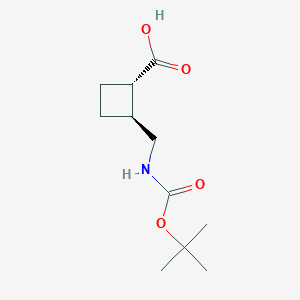
![Di-tert-butyl 9-((tert-butyldimethylsilyl)oxy)-6-azaspiro[3.5]nonane-2,6-dicarboxylate](/img/structure/B12981982.png)
